molecular formula C14H13N3O3S2 B5529487 ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate

ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate

Cat. No.: B5529487
M. Wt: 335.4 g/mol
InChI Key: LIIYREHBFUIGGS-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate is a heterocyclic compound featuring a fused [1,2,4]triazolo[3,4-b][1,3]benzothiazole core linked via a sulfanyl (-S-) group to an ethyl 3-oxobutanoate ester.

Properties

IUPAC Name

ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3S2/c1-2-20-12(19)7-9(18)8-21-13-15-16-14-17(13)10-5-3-4-6-11(10)22-14/h3-6H,2,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIIYREHBFUIGGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NN=C2N1C3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of ethyl 3-oxo-4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-3-ylsulfanyl)butanoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogs with Heterocyclic Cores

Triazolothiadiazole Derivatives

Compounds such as [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles (e.g., 3-(3-pyridyl)-6-substituted analogs) share a similar triazole core but replace the benzothiazole ring with a thiadiazole. This substitution reduces aromatic π-electron density and alters hydrogen-bonding capacity. These derivatives are synthesized via POCl3-catalyzed condensation of aminothiadiazoles with carboxylic acids . Notably, they demonstrate antimicrobial activity, suggesting that the target compound may also exhibit bioactivity depending on its substituents .

Benzothiolopyrimidine Analogs

Ethyl 3-oxo-4-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-ylsulfanyl)butanoate (C16H18N2O3S2, MW 350.5 g/mol) replaces the triazolobenzothiazole with a benzothiolopyrimidine ring. This analog has a higher XLogP3 (3.8), indicating increased lipophilicity compared to the target compound, which may affect membrane permeability in biological systems .

Substituent Variations in Butanoate Esters

Fluorinated Phenyl Derivatives

Ethyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate (C12H11F3O3, MW 260.2 g/mol) substitutes the triazolobenzothiazole with a trifluorophenyl group. The electron-withdrawing fluorine atoms enhance metabolic stability and may improve bioavailability. This compound is utilized in enzyme studies, highlighting the role of fluorinated groups in modulating biochemical interactions .

Pyrrolo-Triazolopyrazine Derivatives

Ethyl 4-(3-ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)butanoate incorporates a bicyclic pyrrolo-triazolopyrazine system.

Key Properties of Selected Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) XLogP3 Key Features Biological Activity Reference
Target Compound Not Provided - - Triazolobenzothiazole-sulfanyl Unknown
Ethyl 3-oxo-4-(benzothiolopyrimidinyl)butanoate C16H18N2O3S2 350.5 3.8 Benzothiolopyrimidine core Not specified
Ethyl 3-oxo-4-(trifluorophenyl)butanoate C12H11F3O3 260.2 ~2.5* Fluorinated aryl group Enzyme studies
Triazolothiadiazole Derivatives Varies 250–350 1.5–3.0 Thiadiazole core Antimicrobial

*Estimated based on structural similarity.

Activity Trends

  • Antimicrobial Activity : Triazolothiadiazoles with electron-withdrawing groups (e.g., nitro, chloro) show enhanced activity against E. coli and S. aureus .
  • Enzyme Compatibility : Fluorinated analogs are preferred in enzymatic reactions due to their stability and low reactivity with proteases .

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